N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide
Description
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Properties
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-4-thiophen-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3S/c1-27-22-8-6-21(7-9-22)24(11-13-28-14-12-24)17-25-23(26)19-4-2-18(3-5-19)20-10-15-29-16-20/h2-10,15-16H,11-14,17H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTWWQFAEWYCJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC=C(C=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Tetrahydropyran ring
- Methoxyphenyl group
- Benzamide moiety
- Thiophenyl substitution
This unique combination of functional groups is hypothesized to contribute to its biological activity.
The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to effects such as:
- Antimicrobial activity
- Anticancer properties
The precise mechanisms are still under investigation, but preliminary studies suggest that the compound may inhibit key enzymes involved in cell proliferation and survival.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. For instance:
- In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.
- The compound's ability to induce apoptosis in cancer cells has been documented, suggesting a potential role as a therapeutic agent.
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties. Studies have reported:
- Effective inhibition of bacterial strains, including those resistant to conventional antibiotics.
Case Studies
- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity compared to standard chemotherapeutics.
- Antimicrobial Activity : In a separate investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed significant zones of inhibition, indicating strong antibacterial effects.
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide is , with a molecular weight of approximately 452.6 g/mol. The compound features a tetrahydro-pyran ring, which is known for enhancing the bioactivity of various molecules.
Anticancer Activity
Recent studies have indicated that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of benzamide derivatives were synthesized and evaluated for their anticancer activity against multiple cancer cell lines. The results demonstrated that compounds with a tetrahydro-pyran moiety exhibited enhanced cytotoxicity compared to their non-modified counterparts .
Antimicrobial Properties
This compound has shown promise as an antimicrobial agent. The thiophene group is known for its biological activity, including antibacterial effects.
Case Study:
A study evaluated the antibacterial activity of various thiophene-containing compounds against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of the thiophene moiety significantly enhanced the antimicrobial efficacy, suggesting potential applications in treating bacterial infections .
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory applications. Compounds with similar frameworks have been investigated for their ability to inhibit pro-inflammatory cytokines.
Case Study:
Research published in Pharmacology Reports demonstrated that certain benzamide derivatives could reduce inflammation markers in vitro. The study highlighted the importance of functional groups in modulating anti-inflammatory responses, indicating that this compound could be a candidate for further anti-inflammatory studies .
Biochemical Mechanisms
Understanding the biochemical mechanisms through which this compound exerts its effects is crucial for its application in drug development.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, benzamide derivatives have been studied for their ability to inhibit histone deacetylases (HDACs), which play a role in cancer progression.
Interaction with Receptors
The structural features suggest potential interactions with various receptors, including G-protein coupled receptors (GPCRs). Such interactions are vital for developing drugs targeting specific signaling pathways.
Q & A
Q. How can in silico toxicity prediction tools (e.g., ProTox-II) mitigate risks in early-stage development?
- Methodological Answer : Predict hepatotoxicity, mutagenicity, and endocrine disruption via machine learning models. Validate alerts with Ames tests (bacterial reverse mutation) and hERG channel binding assays. Prioritize compounds with LD50 > 500 mg/kg (oral, rat) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
